3-(1H-pyrrol-2-yl)-1H-pyrazole

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

3-(1H-pyrrol-2-yl)-1H-pyrazole (CAS 1019010-39-9) is the first and only crystallographically characterized member of its class (CCDC 756003), providing a definitive structural baseline for supramolecular assembly. Its unique, unsubstituted N-H donor/acceptor geometry creates a predictable (3,4)-connected 2D hydrogen-bonded network that cannot be replicated by methylated or other analogs. This compound eliminates trial-and-error in crystal engineering, serving as a pre-validated node for designing organic frameworks and a rigorous benchmark for computational model validation. For research requiring absolute structural fidelity, this is the only choice that ensures experimental reproducibility.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 1019010-39-9
Cat. No. B2359398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-2-yl)-1H-pyrazole
CAS1019010-39-9
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC=NN2
InChIInChI=1S/C7H7N3/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H,(H,9,10)
InChIKeyFYVOJZAKVSEZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrrol-2-yl)-1H-pyrazole (1019010-39-9): A Structurally Verified Heterocyclic Building Block for Supramolecular Research


3-(1H-pyrrol-2-yl)-1H-pyrazole (CAS 1019010-39-9) is a nitrogen-rich heterocyclic compound consisting of a pyrazole and a pyrrole ring linked by a C-C bond. It is the first and only crystallographically characterized 1H-pyrrolyl-1H-pyrazole derivative to date [1]. Its crystal structure reveals two unique molecules in the asymmetric unit (Z' = 2) and a novel two-dimensional hydrogen-bonded network, establishing a definitive, data-backed structural baseline for its use in designing predictable supramolecular assemblies and coordination complexes [1].

Procurement Risks of Generic Substitution for 3-(1H-pyrrol-2-yl)-1H-pyrazole


While 3-(1H-pyrrol-2-yl)-1H-pyrazole is a member of the pyrrolyl-pyrazole class, its in-class analogs cannot be assumed to be interchangeable in research settings. The target compound exhibits a unique supramolecular assembly behavior that is directly linked to its specific combination of unsubstituted pyrazole and pyrrole N-H donor and acceptor sites [1]. Substituting it with a structurally similar analog, even a simple methylated derivative, would alter or disrupt the precise hydrogen-bonding geometry (e.g., the observed centrosymmetric tetramer formation) and the resulting two-dimensional network topology [1]. For applications relying on defined crystal packing or metal coordination, this lack of supramolecular predictability is a critical procurement risk that necessitates the use of the specific, characterized compound.

Quantitative Structural Differentiation Evidence for 3-(1H-pyrrol-2-yl)-1H-pyrazole


Supramolecular Architecture: Hydrogen-Bonded Network Topology vs. Class Baseline

The compound assembles into a novel two-dimensional (3,4)-connected net, a specific topological outcome not documented for other pyrrolyl-pyrazoles [1]. While no other derivatives have been crystallographically characterized for direct comparison, the baseline for this class is the absence of any defined solid-state architecture. This compound's hydrogen-bonding network, which includes centrosymmetric tetramer formation, provides a quantifiable and predictable supramolecular synthon [1].

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Asymmetric Unit Composition: Z' Value vs. Common Organic Crystal Metric

The crystal structure of the compound is notable for having two unique molecules in its asymmetric unit (Z' = 2) [1]. While Z' > 1 is a known phenomenon, the average for organic structures is approximately 1.1 [2]. The Z' = 2 value, combined with the distinct conformations of the two molecules, is a direct result of the specific interplay between its N-H donor and acceptor sites and provides a distinct fingerprint for this compound's solid-state packing.

Crystallography Polymorphism Solid-State Chemistry

Conformational Geometry: Dihedral Angle vs. Planar Ideal

The two unique molecules in the asymmetric unit exhibit a slight but significant deviation from coplanarity between the pyrazole and pyrrole rings, with measured dihedral angles of 4.57(11)° and 10.15(7)° [1]. This deviation from the ideal 0° planar conformation is a quantifiable, low-energy distortion induced by the specific crystal packing environment.

Conformational Analysis Molecular Geometry Computational Chemistry

Procurement-Led Applications for 3-(1H-pyrrol-2-yl)-1H-pyrazole in Advanced Material Design


Design of Predictable 2D Supramolecular Polymers and Networks

Leveraging the known (3,4)-connected net topology of 3-(1H-pyrrol-2-yl)-1H-pyrazole, researchers can rationally design new organic frameworks [1]. By using this compound as a pre-validated node with a defined hydrogen-bonding synthon, the synthesis of extended 2D assemblies with predictable pore structures and surface areas becomes more reliable, bypassing the typical trial-and-error phase in crystal engineering projects.

Development of Anion and Metal Cation Co-Hosts

The juxtaposition of a Lewis basic N-donor on the pyrazole ring and a Lewis acidic pyrrolic N-H group provides a defined binding pocket suitable for simultaneous metal cation and anion coordination [1]. This application directly exploits the established molecular conformation and hydrogen-bonding capacity. The compound can serve as a standard, fully-characterized ligand for creating heterobimetallic complexes or selective sensors, where the precise geometry of the binding site is critical for function.

Calibration Standard in Computational Chemistry for Heterocyclic Scaffolds

The high-quality crystallographic data, including precise bond lengths, angles, dihedral angles, and hydrogen-bonding geometries, provides an authoritative benchmark for calibrating and validating computational models (e.g., DFT, molecular mechanics) [1]. Researchers can use the CIF file (CCDC 756003) to validate force fields or refine computational methods for N-heterocyclic systems, ensuring that in silico predictions are grounded in accurate experimental reality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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